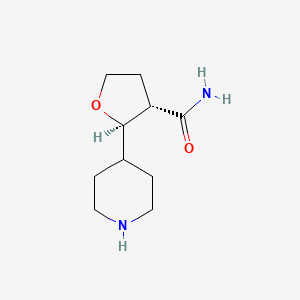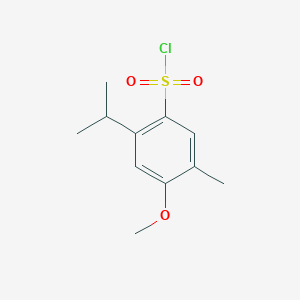
(2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide, also known as POC, is a small molecule that has been widely studied for its potential therapeutic applications. POC belongs to a class of compounds known as oxolane carboxamides, which have been shown to exhibit a range of biological activities.
Mécanisme D'action
The mechanism of action of (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide is not fully understood, but it is thought to involve the inhibition of various enzymes and receptors in the body. For example, (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression. (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide has also been shown to bind to the sigma-1 receptor, which is involved in a variety of cellular processes.
Biochemical and Physiological Effects:
(2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide has been shown to have a range of biochemical and physiological effects. For example, (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide has been shown to increase the levels of acetylated histones in cells, which can lead to changes in gene expression. (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide has also been shown to increase the levels of certain neurotransmitters in the brain, which can lead to changes in neuronal activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide in lab experiments is that it is a small molecule that can easily penetrate cell membranes. This makes it a useful tool for studying cellular processes. However, one limitation of using (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide is that it can be difficult to synthesize in large quantities, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide. One direction is to further investigate its potential therapeutic applications in cancer, Alzheimer's disease, and epilepsy. Another direction is to study its effects on other cellular processes, such as inflammation and oxidative stress. Additionally, further research is needed to fully understand the mechanism of action of (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide and how it interacts with various enzymes and receptors in the body.
Méthodes De Synthèse
(2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide can be synthesized using a variety of methods, including the reaction of 4-piperidone with ethyl glyoxylate, followed by cyclization with sodium hydride. Another method involves the reaction of 4-piperidone with ethyl bromoacetate, followed by cyclization with sodium hydride. Both of these methods have been used to successfully synthesize (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide.
Applications De Recherche Scientifique
(2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide has been studied for its potential therapeutic applications in a variety of diseases, including cancer, Alzheimer's disease, and epilepsy. In cancer research, (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide has been shown to inhibit the aggregation of beta-amyloid, which is a key factor in the development of the disease. In epilepsy research, (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide has been shown to have anticonvulsant effects.
Propriétés
IUPAC Name |
(2R,3S)-2-piperidin-4-yloxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c11-10(13)8-3-6-14-9(8)7-1-4-12-5-2-7/h7-9,12H,1-6H2,(H2,11,13)/t8-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJELIHSPSFAWIA-DTWKUNHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2C(CCO2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]([C@H]1C(=O)N)C2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-fluorophenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2882065.png)
![1-[(3-fluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2882066.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2882070.png)

![4,5-Dimethyl-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2882074.png)
![2-[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2882075.png)

![N-(2,5-dimethylphenyl)-5-methyl-1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2882079.png)
![1-(4-Methoxyphenyl)-3-[(2-{[3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone](/img/structure/B2882080.png)


![7-(4-acetylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2882084.png)